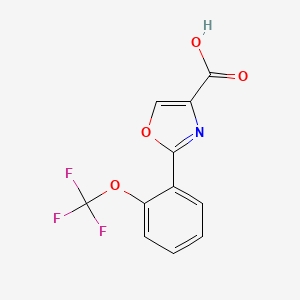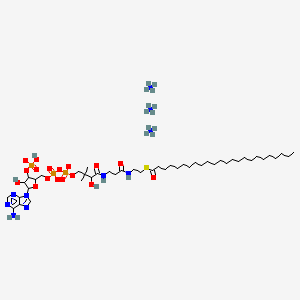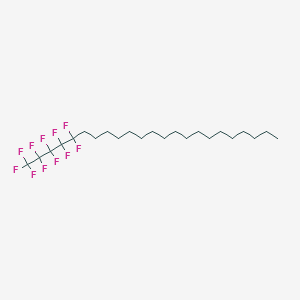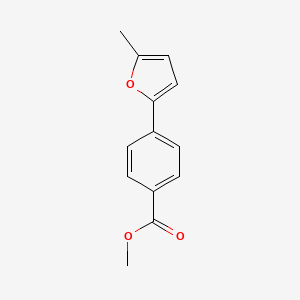
2-(cyclopentylideneamino)guanidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylideneamino)guanidine;hydrochloride is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylideneamino)guanidine;hydrochloride typically involves the reaction of cyclopentanone with guanidine hydrochloride under specific conditions. One common method is the one-pot synthesis approach, which provides a straightforward and efficient route to obtain the desired product. This method involves the use of N-chlorophthalimide, isocyanides, and amines, resulting in high yields under mild conditions .
Industrial Production Methods
Industrial production of guanidines, including this compound, often relies on the catalytic guanylation reaction of amines with carbodiimides. This method is favored due to its efficiency and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylideneamino)guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cyclopentylidene derivatives, while reduction reactions may produce cyclopentylamine derivatives .
Scientific Research Applications
2-(Cyclopentylideneamino)guanidine;hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(cyclopentylideneamino)guanidine;hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a strong organic base, enhancing the release of acetylcholine following a nerve impulse. This action is crucial in the treatment of muscle weakness and fatigue associated with certain medical conditions . Additionally, it can inhibit specific enzymes and proteins, further contributing to its biological effects .
Comparison with Similar Compounds
2-(Cyclopentylideneamino)guanidine;hydrochloride can be compared with other guanidine derivatives, such as:
Guanidine hydrochloride: Known for its use as a protein denaturant and in the purification of proteins and nucleic acids.
Polyhexamethylene guanidine hydrochloride: Used in the production of polymers and as a disinfectant.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
1174310-78-1 |
|---|---|
Molecular Formula |
C6H13ClN4 |
Molecular Weight |
176.65 g/mol |
IUPAC Name |
2-(cyclopentylideneamino)guanidine;hydrochloride |
InChI |
InChI=1S/C6H12N4.ClH/c7-6(8)10-9-5-3-1-2-4-5;/h1-4H2,(H4,7,8,10);1H |
InChI Key |
GVFNSUOAHHIPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NN=C(N)N)C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)

![N-[(3,4-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080712.png)


![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)




![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)



